3,3-Dimethyl-7-nitro-2,3-dihydro-1H-indole

Catalog No.
S15872948
CAS No.
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-7-nitro-2,3-dihydro-1H-indole

Product Name

3,3-Dimethyl-7-nitro-2,3-dihydro-1H-indole

IUPAC Name

3,3-dimethyl-7-nitro-1,2-dihydroindole

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-7(10)4-3-5-8(9)12(13)14/h3-5,11H,6H2,1-2H3

InChI Key

AOAUZMFYBIHZSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC=C2[N+](=O)[O-])C

3,3-Dimethyl-7-nitro-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound belonging to the indole family. Its molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a molecular weight of 192.21 g/mol. The structure features a unique arrangement characterized by a nitro group at the 7-position and two methyl groups at the 3-position of the indole ring, along with a dihydro configuration that contributes to its distinctive chemical properties and potential biological activities .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution: The nitro group may also participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: Similar to other indole derivatives, the compound can undergo electrophilic substitution reactions at the aromatic ring, particularly at positions that are activated by the existing substituents .

Research indicates that 3,3-dimethyl-7-nitro-2,3-dihydro-1H-indole exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets such as enzymes and receptors, modulating signaling pathways related to cell growth and apoptosis. Its unique structure allows it to engage in diverse biological interactions, making it a candidate for further pharmacological exploration .

The synthesis of 3,3-dimethyl-7-nitro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. Common methods include:

  • Nitration of Indole Derivatives: Starting from suitable indole precursors, nitration is performed using nitric acid and sulfuric acid as nitrating agents.
  • Reduction Steps: Following nitration, further reduction processes may be employed to modify the nitro group or other functional groups depending on the desired final product.
  • Cyclization Reactions: Certain synthetic routes may involve cyclization reactions that help form the dihydro structure characteristic of this compound .

3,3-Dimethyl-7-nitro-2,3-dihydro-1H-indole has potential applications in:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.
  • Materials Science: Its unique chemical properties may allow for applications in developing new materials or chemical sensors.
  • Agricultural Chemistry: The compound's antimicrobial properties could be explored for use in agricultural applications to protect crops from pathogens .

Studies on the interactions of 3,3-dimethyl-7-nitro-2,3-dihydro-1H-indole indicate that it may engage with various molecular targets involved in critical biological processes. This includes modulation of enzyme activity and influence on signaling pathways related to inflammation and cell proliferation. Understanding these interactions is essential for elucidating its potential therapeutic applications .

Several compounds share structural similarities with 3,3-dimethyl-7-nitro-2,3-dihydro-1H-indole. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesDifferences
3-EthylindoleLacks nitro group; simpler structureLess reactive due to absence of nitro
7-NitroindoleContains nitro group but lacks ethyl substituentsDifferent reactivity profile
2,3-DihydroindoleDihydro structure but lacks ethyl and nitro groupsDifferent chemical properties
3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indoleSimilar structure but with different positioning of methyl groupsVariations in steric effects and reactivity

The uniqueness of 3,3-dimethyl-7-nitro-2,3-dihydro-1H-indole lies in its combination of both methyl and nitro substituents along with the dihydro configuration. This imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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